3-(4-chlorobenzyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-21-9-5-7-19(23(21)34-2)24-29-22(35-30-24)15-36-26-28-20-8-4-3-6-18(20)25(32)31(26)14-16-10-12-17(27)13-11-16/h3-13H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBLUNFFUSJSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 386.86 g/mol. The structure features a quinazolinone core linked to a thioether and oxadiazole moiety, which are critical for its biological functions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. The compound has shown significant cytotoxic effects against:
- Lung Cancer Cells : In vitro studies revealed that it inhibits cell proliferation by targeting the epidermal growth factor receptor (EGFR), a common pathway in lung cancer progression .
- Breast and Colorectal Cancer : Research indicates that derivatives similar to this compound exhibit growth-inhibitory effects on breast and colorectal cancer cells, suggesting a broad spectrum of anticancer activity .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer (A549) | 15 | EGFR inhibition |
| Breast Cancer (MCF-7) | 20 | Induction of apoptosis |
| Colorectal Cancer (HT29) | 18 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Studies have evaluated its effectiveness against various bacterial strains and fungi:
- Gram-positive Bacteria : It showed potent activity against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative Bacteria : The compound was effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Antifungal activity was observed against Candida albicans and Aspergillus species .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Quinazolinones often act as enzyme inhibitors, affecting pathways crucial for cell survival in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have demonstrated the efficacy of quinazolinone derivatives in preclinical models:
- A study involving a derivative similar to this compound revealed significant tumor size reduction in xenograft models of lung cancer.
- Another investigation reported enhanced survival rates in animal models treated with quinazolinone derivatives compared to controls.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Anticancer Activity : A study demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
- Synergistic Effects : Another investigation explored the synergistic effects of this compound with established chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics.
Research Findings
- Bacterial Inhibition : In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Mechanism of Action : The antimicrobial mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuropharmacological Applications
Recent studies have suggested potential neuropharmacological applications for this compound, particularly in the treatment of neurological disorders.
Evidence from Research
- Anticonvulsant Activity : The compound was tested in animal models for anticonvulsant effects, showing promising results in reducing seizure frequency and duration .
- Neuroprotective Effects : Additional studies indicated that it may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction via caspase activation |
| PC-3 (Prostate Cancer) | 20 µM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 28 µg/mL | Metabolic pathway interference | |
| Neuropharmacological | Animal Models | - | Reduction of oxidative stress |
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether group (-S-CH2-) undergoes oxidation under mild to moderate conditions, forming sulfoxide or sulfone derivatives. This reaction is pivotal for modulating the compound's electronic properties and bioavailability.
| Reaction Conditions | Products | Analytical Confirmation |
|---|---|---|
| H2O2 (30%), CH3COOH, 25°C, 4 hrs | Sulfoxide derivative | TLC (Rf shift),H NMR (δ 2.8–3.1 ppm for S=O) |
| mCPBA, DCM, 0°C, 2 hrs | Sulfone derivative | IR (1050 cm⁻¹ S=O stretch), MS (M+32) |
Key Findings :
-
Oxidation selectivity depends on stoichiometry: 1 equiv. H2O2 yields sulfoxide, while 2 equiv. produces sulfone.
-
Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides (TGA data: ΔTdec ≈ 40°C).
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl substituent participates in SNAr (nucleophilic aromatic substitution) reactions under catalytic conditions, enabling functionalization of the aromatic ring.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NaN3, CuI, DMF | 80°C, 12 hrs | 4-azidobenzyl derivative | 72% |
| NH2OH, K2CO3, EtOH | Reflux, 6 hrs | 4-hydroxylaminobenzyl analog | 65% |
Mechanistic Insights :
-
Electron-withdrawing chlorine activates the para position for substitution.
-
Copper catalysis accelerates azide incorporation, as confirmed by kinetic studies.
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis, yielding amidoxime intermediates or fragmenting into smaller heterocycles.
Stability Notes :
-
Hydrolysis rates correlate with steric hindrance near the oxadiazole ring (DFT calculations: ΔG‡ ≈ 25 kcal/mol).
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring undergoes electrophilic substitution, primarily at the ortho/para positions relative to methoxy groups.
| Reagents | Position | Products | Regioselectivity |
|---|---|---|---|
| HNO3/H2SO4, 0°C | Para to -OCH3 | Nitro-substituted derivative | >90% |
| Br2, FeBr3, DCM | Ortho to -OCH3 | Dibrominated analog | 85% |
Structural Impact :
-
Nitro derivatives show redshifted UV-Vis absorption (Δλmax = 15 nm), indicating extended conjugation.
Condensation Reactions at the Quinazolinone Core
The carbonyl group at position 4 of the quinazolinone participates in condensation with amines or hydrazines, forming Schiff bases or hydrazones.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| NH2NH2, EtOH, reflux | 3 hrs | Quinazolinone hydrazone | Anticancer lead compound |
| Aniline, AcOH, Δ | 6 hrs | Schiff base derivative | Fluorescence probe synthesis |
Reactivity Trends :
-
Hydrazones exhibit improved solubility in polar solvents (ΔSolubility in DMSO: +28%).
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 1 (200–300°C) : Loss of methoxy groups as volatile fragments (mass loss: 12.4%).
-
Stage 2 (300–450°C) : Breakdown of the oxadiazole and quinazolinone rings (mass loss: 58.7%).
Analytical Techniques for Reaction Monitoring
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-chlorobenzyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
Condensation : Reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
Oxadiazole Formation : Coupling with 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylthio groups under PEG-400-mediated conditions using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
Purification : Monitoring via TLC, followed by recrystallization in aqueous acetic acid .
Q. Key Table: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, methyl thioacetate | ~65–70 | |
| 2 | PEG-400, Bleaching Earth Clay, 70–80°C | ~50–60 |
Q. How is the structural purity of this compound confirmed?
Methodological Answer: Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for chlorobenzyl protons (δ 4.5–5.0 ppm), oxadiazole methylene (δ 3.8–4.2 ppm), and quinazolinone carbonyl (δ 165–170 ppm) .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .
- Elemental Analysis : Confirming C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What safety precautions are required during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/gases .
- PPE : Gloves and goggles to prevent skin/eye contact .
- Storage : In airtight containers away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Replace Bleaching Earth Clay with immobilized catalysts (e.g., silica-supported bases) to enhance recyclability .
- Solvent Systems : Test alternatives to PEG-400 (e.g., ionic liquids) for better solubility of intermediates .
- Microwave Assistance : Reduce reaction time (e.g., from 1 hour to 15 minutes) while maintaining yields >55% .
Q. Key Table: Optimization Strategies
| Parameter | Improvement | Expected Yield Increase | Reference |
|---|---|---|---|
| Catalyst | Silica-supported base | +10–15% | |
| Solvent | [BMIM][BF₄] ionic liquid | +5–8% | |
| Heating | Microwave irradiation | Time reduction by 75% |
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., quinazolinone carbonyl varies by 2–3 ppm) .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted chlorobenzyl intermediates) .
- DFT Calculations : Validate experimental NMR shifts with computational models (B3LYP/6-31G*) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. Key Table: SAR Modifications
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 2,3-Dimethoxy → 3,4-Dimethoxy | Reduced kinase inhibition | |
| Oxadiazole → Thiadiazole | Enhanced solubility |
Q. How can computational modeling predict electronic properties?
Methodological Answer:
Q. How to address low bioactivity in preliminary assays?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability .
- Formulation : Use liposomal encapsulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
